(S)-1-(tert-Butoxycarbonyl)-2-(3-phenylpropyl)pyrrolidine-2-carboxylic acid

Description

Molecular Architecture and Stereochemical Configuration

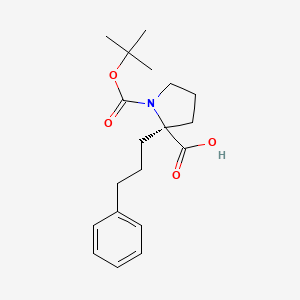

(S)-1-(tert-Butoxycarbonyl)-2-(3-phenylpropyl)pyrrolidine-2-carboxylic acid (C₁₉H₂₇NO₄) features a pyrrolidine ring substituted at the 1- and 2-positions with a tert-butoxycarbonyl (Boc) group and a 3-phenylpropyl chain, respectively. The carboxylic acid moiety at position 2 introduces a planar, polar functional group that enables hydrogen bonding and salt formation. The stereogenic center at C2 adopts an (S)-configuration, which is critical for chiral recognition in asymmetric synthesis and biological interactions.

The Boc group serves as a steric and electronic protector for the pyrrolidine nitrogen, while the 3-phenylpropyl substituent introduces lipophilicity and π-π stacking potential. The phenyl group’s para-substitution pattern minimizes steric clashes with the pyrrolidine ring, allowing for conformational flexibility in the propyl linker. Nuclear magnetic resonance (NMR) studies confirm the equatorial orientation of the Boc group and axial positioning of the carboxylic acid, stabilizing the chair-like pyrrolidine conformation.

Table 1: Key Structural Parameters

| Parameter | Value/Description | Source |

|---|---|---|

| Molecular Formula | C₁₉H₂₇NO₄ | |

| Molecular Weight | 333.42 g/mol | |

| Stereochemistry (C2) | (S)-configuration | |

| Dominant Ring Conformation | Chair-like with axial carboxylate |

Properties

IUPAC Name |

(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-(3-phenylpropyl)pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27NO4/c1-18(2,3)24-17(23)20-14-8-13-19(20,16(21)22)12-7-11-15-9-5-4-6-10-15/h4-6,9-10H,7-8,11-14H2,1-3H3,(H,21,22)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMZPCACRGQMUGK-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1(CCCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@]1(CCCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30375990 | |

| Record name | (S)-1-(tert-Butoxycarbonyl)-2-(3-phenylpropyl)pyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959579-73-8 | |

| Record name | (S)-1-(tert-Butoxycarbonyl)-2-(3-phenylpropyl)pyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Detailed Preparation Methods

Alkylation of Pyrrolidine-2-carboxylic Acid Derivatives

A key step involves the alkylation of pyrrolidine-2-carboxylic acid derivatives at the 2-position with a 3-phenylpropyl moiety. According to a 2014 patent (EP3015456A1), this can be achieved by:

- Activating the hydroxyl group of the pyrrolidine derivative using strong bases such as metallic sodium, sodium hydride, or n-butyllithium to form sodium or lithium alkoxides.

- Reacting the alkoxide intermediate with an alkylating reagent (e.g., 3-phenylpropyl halide) in the presence of phase transfer catalysts like quaternary ammonium salts or polyethylene glycol.

- Careful control of reaction conditions prevents racemization of the chiral center at the 2-position.

This method offers advantages of simple operation, mild conditions, and cost-effective raw materials, making it suitable for scale-up.

Protection and Deprotection Steps

- The nitrogen atom is protected using tert-butoxycarbonyl (Boc) groups to prevent side reactions during alkylation and subsequent steps.

- Protection of the carboxyl group may also be employed transiently to improve reaction specificity.

- Deprotection is performed under mild acidic conditions, often using trifluoroacetic acid (TFA) in methylene chloride at low temperatures to avoid racemization.

Catalytic Hydrogenation for Stereoselective Reduction

- When starting from unsaturated intermediates (e.g., compounds with double bonds in the side chain), catalytic hydrogenation is used to reduce the double bond selectively.

- This step yields the cis isomer of the pyrrolidine-2-carboxylic acid derivative, preserving stereochemistry crucial for biological activity.

Use of Lithium Diisopropylamide (LDA) and Formic Anhydrides

- LDA is used as a strong, non-nucleophilic base at low temperatures (-78°C) to generate enolates or lithium intermediates.

- Subsequent reaction with formic pivalic anhydride or formic acetic anhydride introduces formyl or acyl groups selectively.

- Quenching with acetic acid and aqueous workup followed by purification yields key intermediates with high stereochemical integrity.

Representative Experimental Procedure

| Step | Reagents and Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | (S)-N-tert-butoxycarbonyl-2-tert-butoxycarbonyl-4-methoxycarbonyl-2,3-dihydro-1H-pyrrole, LiOH, water/THF, 25°C overnight | Hydrolysis of ester to carboxylic acid | 100 |

| 2 | nBuLi (1.6 M in hexane), THF, -78°C; then formic pivalic anhydride in THF, -78°C | Formation of lithium enolate and acylation | 90.5 |

| 3 | TFA in methylene chloride, 5°C to 25°C, 4 hours | Boc deprotection | - |

| 4 | Catalytic hydrogenation (for unsaturated intermediates) | Reduction to cis isomer | - |

Note: Purification is typically performed by column chromatography after each step to ensure product purity and removal of side products.

Comparative Yields and Challenges

| Preparation Method | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|

| Alkylation with strong base and phase transfer catalyst | Up to 90 | High stereochemical control, mild conditions, cost-effective | Requires handling strong bases and inert atmosphere |

| Use of 9-BBN or borane reagents (literature methods) | 27-56 | Established protocols | Use of toxic reagents, lower yields, difficult scale-up |

| Catalytic hydrogenation of unsaturated intermediates | ~90 | High stereoselectivity, cis isomer formation | Requires hydrogenation setup, potential over-reduction |

The patent literature notes that traditional methods using reagents like 9-BBN or sodium cyanide pose safety and scalability issues, prompting development of the above milder and more efficient methods.

Summary of Key Research Findings

- The use of strong bases (e.g., n-butyllithium) to generate alkoxide intermediates enables efficient alkylation without racemization.

- Phase transfer catalysts improve reaction rates and yields by facilitating transfer of reactive species into organic phases.

- Protection of nitrogen with Boc groups is critical for selective alkylation and subsequent transformations.

- Catalytic hydrogenation provides stereoselective reduction, yielding the biologically relevant cis isomer.

- The described methods achieve high yields (up to 91.9%) and maintain chiral purity, essential for pharmaceutical applications.

Chemical and Physical Data (For Reference)

| Property | Value |

|---|---|

| Molecular Formula | C19H27NO4 |

| Molecular Weight | 333.4 g/mol |

| CAS Number | 959579-73-8 |

Chemical Reactions Analysis

Types of Reactions

(S)-1-(tert-Butoxycarbonyl)-2-(3-phenylpropyl)pyrrolidine-2-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Nucleophiles like amines or alkoxides are used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(S)-1-(tert-Butoxycarbonyl)-2-(3-phenylpropyl)pyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: It serves as a building block for the development of pharmaceutical agents.

Industry: The compound is utilized in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (S)-1-(tert-Butoxycarbonyl)-2-(3-phenylpropyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The Boc group provides steric protection, allowing selective reactions at other sites of the molecule. The phenylpropyl group can engage in π-π interactions with aromatic residues in proteins, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations in Pyrrolidine Derivatives

The compound is structurally distinct from analogs due to its 3-phenylpropyl side chain and Boc protection . Key comparisons include:

Table 1: Structural and Functional Comparisons

Functional Implications of Substituents

- 3-Phenylpropyl vs. Phenethyl : The target compound’s 3-phenylpropyl chain (C₃) offers greater flexibility and lipophilicity compared to the phenethyl (C₂) analog in . This may enhance membrane permeability in drug candidates but could also increase metabolic instability .

- Boc vs. Ethoxycarbonyl : The Boc group in the target compound provides steric protection, whereas the ethoxycarbonyl group in Enalapril Maleate is part of its active pharmacophore, enabling ACE inhibition .

- Stereochemical Considerations : The (S)-configuration in the target compound contrasts with the (R)-isomer in . Chirality significantly impacts biological activity; for example, Enalapril’s (S)-configuration is critical for binding to the ACE enzyme .

Research and Pharmacological Context

- Enalapril Maleate : A clinically validated ACE inhibitor, Enalapril shares structural motifs with the target compound, including a phenylpropyl group and pyrrolidine-carboxylic acid backbone. However, Enalapril’s peptide-like structure and ethoxycarbonyl group are essential for its mechanism of action .

- Antimicrobial Cyclic Tetrapeptide () : The presence of a 3-phenylpropionyl group in this compound correlates with antimicrobial activity, hinting that the target compound’s side chain could be explored for similar bioactivity .

Biological Activity

(S)-1-(tert-Butoxycarbonyl)-2-(3-phenylpropyl)pyrrolidine-2-carboxylic acid, a chiral compound belonging to the class of pyrrolidine carboxylic acids, has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activities, synthesis, and applications based on available research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring with a tert-butoxycarbonyl (Boc) protecting group and a 3-phenylpropyl side chain. These structural elements contribute to its conformational flexibility, which is crucial for biological interactions. The molecular formula is with a molecular weight of 333.42 g/mol.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

1. Antioxidant Properties

Similar compounds have demonstrated the ability to scavenge free radicals, potentially reducing oxidative stress in cells. This activity is essential for protecting cells from damage caused by reactive oxygen species (ROS) .

2. Antimicrobial Activity

Some derivatives of pyrrolidine carboxylic acids have shown effectiveness against various bacterial strains, suggesting potential applications in antimicrobial therapies. This property could be harnessed for developing new antibiotics .

3. Neuroprotective Effects

Compounds with similar structures have been studied for their neuroprotective capabilities, which may aid in conditions like neurodegeneration. The ability to protect neuronal cells from damage could make this compound a candidate for treating neurodegenerative diseases .

Synthesis and Reaction Mechanisms

The synthesis of this compound typically involves several key steps:

- Formation of the Pyrrolidine Ring : This can be achieved through a cyclization reaction involving suitable precursors.

- Introduction of the Boc Group : The Boc group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.

- Addition of the Phenylpropyl Group : This is accomplished through nucleophilic substitution reactions.

These synthetic routes are crucial for generating the compound in sufficient yields for biological testing .

The mechanism of action involves interactions with specific molecular targets and pathways. The Boc group provides steric protection, allowing selective reactions at other sites on the molecule. The phenylpropyl group can engage in π-π interactions with aromatic residues in proteins, influencing binding affinity and specificity .

Future Directions

Given its structural characteristics and preliminary findings on related compounds, future research could focus on:

- In vitro and in vivo studies to evaluate the efficacy and safety profile.

- Exploration of structure-activity relationships (SAR) to optimize its biological activity.

- Development of formulations that enhance bioavailability and target delivery.

Q & A

Q. What are the key identifiers and structural properties of this compound?

The compound is a Boc-protected pyrrolidine carboxylic acid derivative with the molecular formula C₁₈H₂₅NO₄ (CAS 959579-73-8) and molecular weight 333.42 g/mol . Its stereochemistry is defined as the (S)-enantiomer at the pyrrolidine ring, with a 3-phenylpropyl substituent. For structural validation, use ¹H/¹³C NMR to confirm the tert-butoxycarbonyl (Boc) group (δ ~1.4 ppm for tert-butyl protons) and the carboxylic acid moiety (δ ~170-175 ppm in ¹³C NMR). LC-MS can verify molecular ion peaks (e.g., [M+H]⁺ at m/z 334.4) .

Q. How should this compound be handled to ensure stability during experiments?

- Storage: Store the solid at 2–8°C under inert atmosphere to prevent hydrolysis of the Boc group. Solutions in DMSO or DMF should be aliquoted and stored at -80°C (6 months) or -20°C (1 month) to avoid freeze-thaw degradation .

- Solubility: Dissolve in polar aprotic solvents (e.g., DMSO, DMF) by heating to 37°C with sonication for 10–15 minutes. Avoid aqueous buffers unless pH is adjusted to >7.0 to deprotonate the carboxylic acid .

Q. What safety precautions are required when handling this compound?

- PPE: Use nitrile gloves, safety goggles, and a lab coat. For prolonged exposure, work in a fume hood to minimize inhalation risks .

- Hazards: Classified as H315 (skin irritation), H319 (eye irritation), and H302 (harmful if swallowed). In case of contact, rinse eyes/skin with water for 15 minutes and seek medical attention .

Q. How can researchers confirm enantiomeric purity?

Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) and a mobile phase of hexane:isopropanol (90:10) at 1.0 mL/min. Compare retention times with the (R)-enantiomer (CAS 1217805-48-5) to resolve stereoisomers .

Q. What are the recommended analytical methods for purity assessment?

- HPLC: Use a C18 column (e.g., Waters XBridge) with a gradient of acetonitrile/water (0.1% TFA) at 254 nm. Purity should exceed 98% for research-grade material .

- TLC: Spot on silica gel plates using ethyl acetate:hexane (3:7); Rf ≈ 0.4 under UV visualization .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

- Multi-step synthesis: Start with (S)-proline, introduce the 3-phenylpropyl group via alkylation (e.g., using 3-phenylpropyl bromide and NaH in DMF at 0°C→RT). Protect the amine with Boc₂O in THF/water (pH 9–10) .

- Catalysis: For coupling steps, use Pd(OAc)₂/XPhos with Cs₂CO₃ in tert-butanol at 80°C to enhance cross-coupling efficiency .

- Purification: Employ flash chromatography (hexane:ethyl acetate, 4:1) or recrystallization from hot ethanol to isolate high-purity product .

Q. What strategies mitigate Boc-group deprotection during reaction conditions?

Avoid strong acids (e.g., TFA) unless intentional deprotection is required. For reactions requiring mild acidity, use HCl/dioxane (4 M) at 0°C for controlled cleavage. Monitor by TLC to prevent over-deblocking .

Q. How does the 3-phenylpropyl substituent influence conformational analysis?

- Computational studies: Perform DFT calculations (B3LYP/6-31G*) to model the pyrrolidine ring’s puckering and the substituent’s steric effects. The phenyl group may restrict rotation, favoring a Cγ-endo conformation .

- NMR NOE: Irradiate the phenyl protons to observe spatial proximity to pyrrolidine protons, confirming substituent orientation .

Q. What are the stability challenges in aqueous buffers for biological assays?

The carboxylic acid group may protonate in acidic buffers (pH <4), reducing solubility. Prepare stock solutions in DMSO and dilute in PBS (pH 7.4) to maintain solubility. Monitor degradation via HPLC over 24 hours at 37°C .

Q. How can this compound serve as a precursor for peptide-mimetic drug candidates?

- Peptide coupling: Activate the carboxylic acid with HATU/DIPEA in DMF to conjugate with amine-containing scaffolds (e.g., amino acids, heterocycles) .

- SAR studies: Modify the phenylpropyl chain to shorter (benzyl) or bulkier (naphthyl) groups to assess impact on target binding (e.g., angiotensin-converting enzyme analogs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.